N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 3,4-dimethoxyphenyl group at the N1 position and a complex N2 substituent containing indoline and thiophene rings. The 3,4-dimethoxy group may enhance solubility, while the indoline-thiophene moiety could influence receptor interactions or metabolic stability .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-30-20-10-9-17(14-21(20)31-2)26-24(29)23(28)25-15-19(22-8-5-13-32-22)27-12-11-16-6-3-4-7-18(16)27/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOUJEPAPIUWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of related oxalamides:
Key Observations
Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may improve hydrophilicity compared to benzyl or bromophenyl substituents (e.g., S336, GMC-1). This could enhance bioavailability in biological systems .
Safety and Metabolism: S336 and related flavoring agents exhibit high NOEL values (e.g., 100 mg/kg/day), indicating low toxicity. The target compound’s safety profile remains unstudied, but similar hydrolysis and oxidative pathways are anticipated . Compound No. 2225 shows rapid plasma clearance in rats, suggesting efficient metabolism despite structural bulk .
Synthetic Considerations :
- While outlines benzamide synthesis via amine-acylation, oxalamides like S336 and GMC-1 are synthesized using oxalyl chloride and substituted amines. The indoline-thiophene group in the target compound may require specialized coupling conditions .
Q & A
Q. What are the common synthetic routes for N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Preparation of intermediates (e.g., 3,4-dimethoxyphenylamine and thiophen-2-yl-indolin-1-yl ethylamine) via nucleophilic substitution or reductive amination. (ii) Coupling of intermediates using oxalyl chloride or activated oxalate esters under anhydrous conditions (e.g., dichloromethane or THF, 0–5°C). (iii) Purification via column chromatography or recrystallization. Key factors influencing yield include solvent polarity (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amine:oxalyl chloride), and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 3,4-phenyl and thiophene-indolin ethyl linkage).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 498.62 g/mol for C24H26N4O4S2) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1650 cm⁻¹ for oxalamide) and aromatic C-H bends.
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50 determination using fluorescence-based substrates).
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) with Scatchard analysis for affinity.
- Cytotoxicity Screening : MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7) to identify growth inhibition thresholds .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during synthesis, given the compound’s chiral centers?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control indolin-1-yl ethyl stereochemistry.
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., Josiphos).
- Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients to resolve diastereomers.
- Circular Dichroism (CD) : Validate enantiopurity post-synthesis .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Systematically compare substituent effects (e.g., 3,4-dimethoxy vs. nitro groups on phenyl rings) using standardized assays.
- Free-Wilson/QSAR Modeling : Quantify contributions of hydrophobic (clogP) and electronic (Hammett σ) parameters to activity.
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. ITC for binding kinetics) to identify assay-specific biases .
Q. How can molecular docking simulations elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize proteins with structural homology to indole/thiophene-binding domains (e.g., PARP-1 or EGFR).
- Docking Workflow :
(i) Prepare ligand (GAFF force field) and receptor (PDB: 4HJO) in AutoDock Vina.
(ii) Define binding pockets using CASTp.
(iii) Score poses with MM/GBSA to rank affinity. - Validation : Compare docking results with mutagenesis data (e.g., Kd changes upon Ala-scanning of key residues) .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS at 0, 6, 24, 48 h.
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Oxidative Stress Testing : Expose to H2O2 (0.1–1 mM) and quantify parent compound loss.
- Plasma Stability : Incubate in human plasma (37°C, 95% humidity); use protein precipitation (ACN) for recovery analysis .
Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Swap thiophene with furan (reduced metabolic oxidation) or indolin-1-yl with tetrahydroisoquinoline.
- Prodrug Strategies : Introduce ester groups at the oxalamide nitrogen for enhanced solubility.
- LogP Optimization : Add polar groups (e.g., -SO2NH2) to lower clogP from ~3.5 to <2.5.
- Metabolite Identification : Use hepatocyte microsomes + NADPH to identify vulnerable sites for targeted modification .
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